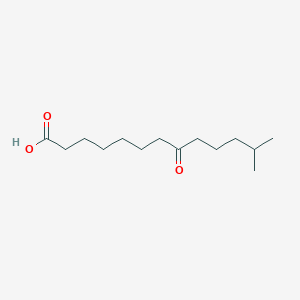

12-Methyl-8-oxotridecanoic acid

Description

Contextualization within Fatty Acid and Oxo-Fatty Acid Chemistry

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental components of lipids and are crucial for energy storage and cellular structure. agriculturejournals.cz Oxo-fatty acids are a subclass of fatty acids characterized by the presence of one or more ketone functional groups along the alkyl chain. agriculturejournals.cz These compounds are often intermediates in metabolic pathways and can exhibit significant biological activities. acs.org

12-Methyl-8-oxotridecanoic acid fits within this framework as a modified fatty acid. The "tridecanoic acid" designation indicates a 13-carbon chain plus the carboxyl carbon, for a total of 14 carbons. The "8-oxo" specifies a ketone group on the eighth carbon, and "12-methyl" indicates a methyl group branch on the twelfth carbon. Its systematic name is this compound. achemblock.com

Significance of the Oxo Group and Branching in Alkyl Chain Compounds

The presence of an oxo group and a methyl branch significantly alters the physical and chemical properties of a fatty acid compared to its linear, saturated counterpart. The oxo group introduces polarity and a site for nucleophilic attack, making the molecule more reactive and capable of participating in a wider range of chemical reactions. aocs.org From a biological perspective, oxo-fatty acids are involved in various physiological processes and can act as signaling molecules. acs.orgresearchgate.net

Branched-chain fatty acids are known to have different physical properties than their straight-chain isomers. creative-proteomics.com The methyl group can lower the melting point and alter the packing of the molecules in membranes, thereby influencing membrane fluidity. creative-proteomics.com BCFAs are found in various natural sources, including dairy products and certain bacteria, and have been associated with a range of biological effects, including anti-inflammatory and metabolic regulatory roles. newenglanddairy.comnih.govoup.com The combination of these two functional features in one molecule, as in this compound, suggests a compound with unique properties worthy of further investigation.

Overview of Current Research Trajectories for Keto-Acids

Research into keto-acids, or oxo-acids, is an active area of investigation, with studies spanning from fundamental organic synthesis to their roles in metabolic diseases and as signaling molecules. α-keto acids, where the keto group is adjacent to the carboxylic acid, are particularly important as intermediates in amino acid metabolism and the citric acid cycle. tuscany-diet.net

Structure

3D Structure

Properties

IUPAC Name |

12-methyl-8-oxotridecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-12(2)8-7-10-13(15)9-5-3-4-6-11-14(16)17/h12H,3-11H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWASWGRKOPHXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 12 Methyl 8 Oxotridecanoic Acid

Established Synthetic Routes for Related Oxo-Esters and Acids

The construction of a molecule like 12-Methyl-8-oxotridecanoic acid involves the strategic formation of its carbon backbone and the introduction of its specific functional groups. The synthesis of related structures provides a foundation for its potential preparation.

Esterification Reactions for Alkyl 8-Oxotridecanoates

The conversion of a carboxylic acid to its corresponding ester, or esterification, is a fundamental reaction in organic synthesis. For oxo-acids like 8-oxotridecanoic acid, this transformation can be achieved through various methods. These reactions are crucial for protecting the carboxylic acid group or for creating derivatives with different physical and chemical properties.

Commonly employed methods include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the ester product.

Reactions with Diazomethane: While highly effective, the use of diazomethane is limited by its toxicity and explosive nature. It provides a clean and rapid conversion to the methyl ester.

Modern Catalytic Methods: A variety of milder and more efficient catalysts have been developed. For instance, trimethylchlorosilane in methanol is an effective system for preparing methyl esters from amino acids and can be applied to other carboxylic acids. mdpi.com Other catalysts, such as polymer-supported triphenylphosphine, have been used for sonochemical-assisted methyl esterification, offering rapid reaction times and high yields. organic-chemistry.org

Table 1: Comparison of Selected Esterification Methods for Carboxylic Acids

| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat | Inexpensive reagents | Reversible reaction, harsh conditions |

| Diazomethane | CH₂N₂ | Room Temperature | High yield, fast reaction | Toxic, explosive reagent |

| TMSCl/Methanol | Trimethylchlorosilane, Methanol | Room Temperature | Mild conditions, good yields mdpi.com | Stoichiometric reagent required |

Strategies for Incorporating Branched Methyl Groups

Introducing a methyl branch into a long fatty acid chain, such as the one at the 12-position in this compound, requires specific synthetic strategies. These methods often involve starting with branched precursors or introducing the methyl group at a specific point in the synthesis.

Enzymatic Synthesis: In biological systems, fatty acid synthase (FASN) can utilize methylmalonyl-CoA instead of the usual malonyl-CoA, which results in the incorporation of a methyl branch into the growing fatty acid chain. nih.govnih.gov This promiscuity of FASN is a key mechanism for producing methyl-branched fatty acids in nature. nih.gov

Chemical Synthesis from Branched Precursors: A common chemical approach is to use a starting material that already contains the desired branched structure. For a 12-methyl group on a tridecanoic acid chain, a synthesis could begin with a molecule like isobutyryl-CoA or a related branched chemical that can be elongated.

Radical Addition Reactions: Synthetically useful additions of alkyl groups can be performed on ω-unsaturated fatty compounds. researchgate.net For example, radical addition reactions can be initiated to add alkyl groups across a double bond within the fatty acid chain. researchgate.net Zeolite-catalyzed processes can also be used to isomerize unsaturated fatty acids like oleic acid, resulting in a mixture of isostearic acids with methyl branches at various positions along the alkyl chain. researchgate.net

Table 2: Selected Strategies for Synthesizing Alkyl-Branched Fatty Acids

| Strategy | Key Reagents/Systems | Typical Substrate | Outcome |

|---|---|---|---|

| Enzymatic Incorporation | Fatty Acid Synthase (FASN), Methylmalonyl-CoA | Acetyl-CoA, Malonyl-CoA | Formation of methyl-branched fatty acids nih.govnih.gov |

| Zeolite Catalysis | Zeolite Catalysts | Unsaturated Fatty Acids (e.g., Oleic Acid) | Isomeric mixture of methyl-branched acids researchgate.net |

Asymmetric Synthesis Approaches for Chiral Analogs

Asymmetric synthesis is a reaction that converts an achiral starting material into a chiral product where unequal amounts of stereoisomers are produced. uwindsor.ca If the methyl group or another part of an analog of this compound were a stereocenter, asymmetric synthesis would be crucial for controlling its three-dimensional structure.

Key approaches in asymmetric synthesis include:

Chiral Auxiliaries: An achiral molecule is temporarily converted into a chiral derivative using a removable chiral group (the auxiliary). This auxiliary directs the stereochemical outcome of a subsequent reaction. Evans N-acyloxazolidinones are a prime example of this approach, used for stereoselective alkylation reactions. uwindsor.cauvic.ca

Chiral Catalysts: A small amount of an enantiomerically pure catalyst is used to bias the reaction, leading to the preferential formation of one enantiomer. uwindsor.ca Chiral Brønsted acids and chiral bis-phosphoric acid catalysts have been designed for various enantioselective reactions. ims.ac.jp

Chiral Reagents: In this method, the chirality is contained within the stoichiometric reagent itself, which influences the stereochemical outcome of the reaction. uwindsor.ca

Table 3: Overview of Asymmetric Synthesis Strategies

| Approach | Description | Example |

|---|---|---|

| Chiral Auxiliary | A removable chiral group is attached to the substrate to direct a stereoselective reaction. uwindsor.ca | Evans N-acyloxazolidinones for asymmetric alkylation. uvic.ca |

| Chiral Catalyst | A substoichiometric amount of a chiral molecule accelerates the reaction for one enantiomer over the other. uwindsor.ca | Sharpless asymmetric epoxidation. uwindsor.ca |

Functional Group Transformations of the Oxo and Carboxylic Acid Moieties

The ketone (oxo) and carboxylic acid functional groups in this compound are reactive sites that can be chemically modified to produce a variety of derivatives.

Oxidation Reactions and Product Diversification

The oxidation of ketones and carboxylic acids can lead to different products, although these transformations often require specific conditions due to the already high oxidation state of these functional groups.

Oxidation of the Oxo Group: Ketones are generally resistant to oxidation under mild conditions. ncert.nic.in Vigorous oxidation, using strong oxidizing agents like potassium permanganate or nitric acid at elevated temperatures, can cleave the carbon-carbon bonds adjacent to the carbonyl group. ncert.nic.in This results in a mixture of carboxylic acids with shorter carbon chains. For this compound, this would lead to the cleavage of the main chain.

Oxidation of the Carboxylic Acid Group: The carboxyl group is already in a high oxidation state. libretexts.org Further oxidation typically results in the loss of the carboxyl carbon as carbon dioxide, a process known as decarboxylation. libretexts.org For example, the Hunsdiecker reaction involves the conversion of a silver carboxylate to an alkyl halide with the loss of CO₂, which is an oxidative decarboxylation process. libretexts.org

Table 4: Oxidation Reactions of Ketones and Carboxylic Acids

| Functional Group | Oxidizing Agent | Conditions | Typical Product(s) |

|---|---|---|---|

| Ketone | Strong agents (e.g., KMnO₄, HNO₃) | Vigorous (high temp) | Mixture of shorter-chain carboxylic acids via C-C cleavage ncert.nic.in |

| Carboxylic Acid | e.g., Br₂ with silver salt | Hunsdiecker Reaction | Alkyl halide (one carbon shorter) + CO₂ libretexts.org |

Reduction Pathways to Hydroxy-Derivatives

The reduction of the oxo and carboxylic acid groups leads to the formation of hydroxy derivatives, significantly altering the molecule's properties.

Reduction of the Oxo Group: The ketone group can be readily reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this transformation, which would convert the 8-oxo group to an 8-hydroxy group.

Reduction of the Carboxylic Acid Group: Carboxylic acids are more difficult to reduce than ketones. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for their conversion to primary alcohols. libretexts.orgchemguide.co.uk Sodium borohydride is generally not strong enough to reduce carboxylic acids. libretexts.orgyoutube.com The reduction with LiAlH₄ occurs in two stages, first forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. chemguide.co.uk

Simultaneous Reduction: Using a strong reducing agent like LiAlH₄ on this compound would result in the reduction of both the ketone and the carboxylic acid, yielding 12-methyltridecane-1,8-diol. Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids to primary alcohols. libretexts.orgyoutube.com

Table 5: Reduction of Oxo and Carboxylic Acid Groups

| Functional Group | Reducing Agent | Product | Comments |

|---|---|---|---|

| Ketone (Oxo) | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Mild, selective for carbonyls over carboxylic acids. |

| Carboxylic Acid | Sodium Borohydride (NaBH₄) | No reaction youtube.com | Not a strong enough reducing agent. |

| Ketone & Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol & Primary Alcohol (Diol) | Powerful, non-selective, reduces both groups. libretexts.orgchemguide.co.uk |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-Oxotridecanoic acid |

| Malonyl-CoA |

| Methylmalonyl-CoA |

| Acetyl-CoA |

| Oleic acid |

| Isobutyryl-CoA |

| 12-methyltridecane-1,8-diol |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Diazomethane |

| Trimethylchlorosilane |

| Triphenylphosphine |

| Potassium permanganate |

| Nitric acid |

| Sodium borohydride |

| Lithium aluminum hydride |

| Diborane |

| Evans N-acyloxazolidinones |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in organic chemistry for interconverting functional groups. In the context of this compound, these reactions primarily involve the carboxylic acid moiety. The carboxylic acid itself is generally unreactive towards nucleophiles due to the low electrophilicity of the carbonyl carbon and the acidic proton which would protonate the nucleophile. Therefore, it is often necessary to first activate the carboxylic acid group by converting it into a more reactive derivative, such as an acyl chloride, anhydride, or ester.

Once activated, these derivatives readily undergo nucleophilic acyl substitution. youtube.com For instance, converting this compound to its corresponding acyl chloride would allow for a wide range of transformations. Reaction of the acyl chloride with nucleophiles like amines would yield amides, reaction with alcohols would produce esters, and reaction with carboxylates would form anhydrides. These transformations are crucial for creating various derivatives and for incorporating the molecular backbone of this compound into more complex structures. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group (e.g., chloride). libretexts.org

Advanced Synthetic Strategies and Catalytic Approaches for this compound Analogs

Modern synthetic chemistry offers sophisticated methods for the targeted synthesis of complex molecules like keto-acids and their analogs. These strategies often employ catalysis to achieve high efficiency, selectivity, and stereocontrol.

Applications of Organometallic Reagents in Keto-Acid Synthesis

The formation of the ketone group in keto-acids is a critical synthetic step that can be efficiently achieved using organometallic reagents. The reaction of an acyl chloride or other carboxylic acid derivative with an organometallic compound is a powerful method for carbon-carbon bond formation and ketone synthesis. organicreactions.orgorganicchemistrydata.orgresearchgate.net

Highly reactive organometallic reagents like Grignard reagents (organomagnesium) and organolithium compounds tend to react with acyl chlorides to produce tertiary alcohols, as the initially formed ketone is more reactive than the starting acyl chloride. libretexts.orgbohrium.com To avoid this over-addition, less reactive organometallic reagents are preferred for ketone synthesis. libretexts.org Organocadmium and organozinc compounds were historically used for this purpose. organicreactions.orgresearchgate.net Another effective approach is the use of Gilman reagents (lithium dialkylcuprates), which are softer nucleophiles and selectively react with acyl chlorides to yield ketones. libretexts.org

A potential synthesis of this compound could involve the reaction of an organometallic reagent derived from 5-methylhexane (e.g., (5-methylhexyl)magnesium bromide or the corresponding cuprate) with a C8 dicarboxylic acid mono-acyl chloride, such as adipic acid chloride methyl ester.

Table 1: Organometallic Reagents in Keto-Acid Synthesis

| Reagent Type | General Formula | Reactivity with Acyl Chlorides | Typical Products |

|---|---|---|---|

| Grignard Reagents | R-MgX | High | Often leads to tertiary alcohols |

| Organocadmium Reagents | R₂Cd | Moderate | Ketones |

| Organozinc Reagents | R₂Zn | Moderate | Ketones organicreactions.org |

Stereoselective and Enantioselective Synthesis (e.g., asymmetric hydrogenation of β-keto esters)

Creating chiral molecules with a specific three-dimensional arrangement of atoms is a significant goal in modern synthesis, particularly for pharmaceutical applications. For analogs of this compound, stereoselectivity can be introduced by the asymmetric reduction of the ketone group to a chiral alcohol.

Asymmetric hydrogenation is a powerful technique for this transformation. nih.gov While much of the research has focused on β-keto esters, the principles are applicable to other keto-acids. acs.orgynu.edu.cn This process uses a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Iridium, or Rhodium) with a chiral ligand, to deliver hydrogen to one face of the carbonyl group preferentially. nih.govresearchgate.netresearchgate.net

For example, Ru-BINAP catalysts are highly effective for the asymmetric hydrogenation of β-keto esters, achieving excellent enantiomeric purities (high ee%). researchgate.net Similar strategies have been developed for γ- and δ-keto acids, leading to the formation of chiral γ- and δ-lactones with high enantioselectivity. ynu.edu.cn Iridium catalysts bearing chiral P,N,N-ligands have also proven highly efficient for the asymmetric hydrogenation of β-keto esters, affording the corresponding β-hydroxy esters with up to 95% ee. researchgate.net Applying these catalytic systems to this compound could yield enantiomerically enriched 8-hydroxy-12-methyltridecanoic acid.

Table 2: Catalytic Systems for Asymmetric Hydrogenation of Keto-Esters/Acids

| Substrate Type | Catalyst/Ligand System | Outcome | Enantioselectivity (ee) |

|---|---|---|---|

| β-Keto Esters | Ru-BINAP | Chiral β-Hydroxy Esters | High researchgate.net |

| β-Keto Esters | Ir-Ferrocenyl P,N,N-Ligands | Chiral β-Hydroxy Esters | Up to 95% researchgate.net |

| γ-Keto Acids | Ni-Zn Co-catalytic System | Chiral γ-Lactones | Up to 98% ynu.edu.cn |

Biomass-Derived Precursor Utilization in Keto-Acid Synthesis

The transition to a sustainable chemical industry necessitates the use of renewable feedstocks. Biomass represents a vast and renewable source of carbon for the synthesis of valuable chemicals. nih.gov Several platform molecules derived from biomass can serve as precursors for keto-acids.

Levulinic acid (4-oxopentanoic acid), a gamma-keto acid, is a key platform chemical readily produced from the acid-catalyzed degradation of C6 sugars (hexoses) found in lignocellulosic biomass. wikipedia.org While structurally simpler, levulinic acid could serve as a starting point for chain-extension reactions to produce longer keto-acids.

Another significant component of biomass is lignin, an abundant aromatic polymer. nih.gov Research has demonstrated that aromatic ethers, which can be derived from lignin, can be catalytically converted into cyclohexanone and its derivatives. nih.govnih.gov For instance, a bromide salt-modified Palladium on carbon (Pd/C) catalyst can efficiently transform anisole into cyclohexanone with yields up to 96%. nih.govnih.gov These cyclic ketones could then undergo ring-opening reactions to generate linear keto-acids, providing a potential pathway from waste lignin to valuable chemical products.

Table 3: Potential Biomass-Derived Precursors for Keto-Acids

| Biomass Source | Derived Precursor | Potential Transformation | Target Molecule Class |

|---|---|---|---|

| Lignocellulose (Hexoses) | Levulinic Acid | Chain extension | Longer-chain γ-Keto Acids |

| Lignin | Aromatic Ethers (e.g., Anisole) | Hydrogenation/Hydrolysis | Cyclohexanones nih.govnih.gov |

Biological Activities and Molecular Mechanisms of 12 Methyl 8 Oxotridecanoic Acid

Modulation of Biochemical Pathways

There is currently no available scientific data to detail the effects of 12-Methyl-8-oxotridecanoic acid on biochemical pathways. The following subsections represent key areas where research would be necessary to elucidate its potential biological role.

Enzyme Activity Regulation and Inhibition

No studies have been published that investigate the regulatory or inhibitory effects of this compound on any specific enzymes. Research in this area would be required to determine if this compound can act as a modulator of enzymatic activity, which is a common mechanism for many biologically active molecules.

Receptor Interactions and Cellular Signaling

Information regarding the interaction of this compound with cellular receptors is not present in the current body of scientific literature. To understand its potential for influencing cellular processes, studies focusing on its ability to bind to and activate or inhibit various receptors, and the subsequent impact on intracellular signaling cascades, are needed.

Influence on Inflammatory Responses and Cytokine Modulation

There is no research available on the role of this compound in inflammation or its ability to modulate the production and release of cytokines. Investigating its effects on inflammatory pathways, such as those involving pro-inflammatory or anti-inflammatory cytokines, would be a critical step in characterizing its potential therapeutic applications.

Antimicrobial Research Focus

The antimicrobial properties of this compound remain uninvestigated. While other fatty acids have been studied for their antimicrobial effects, no such data exists for this specific compound.

Efficacy Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

There are no published studies that have tested the efficacy of this compound against any bacterial strains, including common pathogens like Escherichia coli and Staphylococcus aureus. Standard antimicrobial susceptibility testing would be required to determine if this compound possesses any antibacterial activity.

Mechanisms of Microbial Cell Disruption

Given the absence of data on its antimicrobial efficacy, the mechanisms by which this compound might disrupt microbial cells are entirely unknown. Future research, contingent on the discovery of antimicrobial activity, would need to explore its mode of action, such as its ability to damage cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication.

Antifungal Properties

While specific studies on the antifungal properties of this compound are not extensively documented in current research, the broader class of compounds to which it belongs, oxylipins and fatty acid derivatives, has demonstrated notable antifungal activities. researchgate.netnih.gov Oxylipins, which are produced through the oxidation of polyunsaturated fatty acids, are integral to plant defense mechanisms against fungal pathogens. researchgate.netnih.gov

Research has shown that the antifungal efficacy of fatty acids is often linked to their structural characteristics, such as chain length and the presence and position of functional groups like hydroxyl or keto groups. nih.govfrontiersin.org For instance, medium-chain saturated fatty acids have been found to exhibit antimicrobial activity against various fungi, including Candida albicans. nih.gov Their mode of action often involves the disruption of the fungal cell membrane, leading to increased permeability and eventual cell death. frontiersin.org

Specifically, certain oxo-fatty acids have been identified as potent antifungal agents. For example, (9E,11Z)-12-oxo-9,11-octadecadienoic acid and (10E,12E)-9-oxo-10,12-octadecadienoic acid have shown effectiveness against a range of plant pathogenic fungi. nih.gov The structural similarities between these compounds and this compound suggest that the latter may also possess antifungal capabilities, although direct experimental evidence is needed for confirmation. The presence of the oxo group is a key structural feature that can contribute to this biological activity.

Broader Biological Impact Studies on Related Oxo-Acids

Metabolic Perturbations in Disease Models

Oxo-acids and other lipid metabolites have been implicated in metabolic dysregulation in various disease models.

In the context of postprandial dysregulation , high-fat meals can lead to an increase in circulating oxylipins. nih.gov The composition of dietary fatty acids significantly influences the profile of these postprandial oxylipins. nih.gov For instance, a meal high in saturated fatty acids can lead to a marked increase in linoleic acid-derived oxylipins. nih.gov This acute change in circulating oxylipins may play a role in endothelial function and contribute to the metabolic stress observed after high-fat consumption. nih.gov While direct studies on this compound are lacking, the general findings on oxo-acids suggest a potential role in post-meal metabolic responses.

In models of hypoxic-ischemic encephalopathy (HIE) , a type of brain damage caused by oxygen deprivation, oxidative stress is a key pathological mechanism. nih.govnih.gov The brain, with its high concentration of polyunsaturated fatty acids, is particularly vulnerable to oxidative damage. nih.govnih.gov Following a hypoxic-ischemic event, there is a rapid increase in the production of reactive oxygen species, which can lead to the oxidation of fatty acids and the formation of various lipid peroxidation products, including oxo-acids. nih.govnih.gov These oxidized lipids can contribute to the cascade of cellular damage, inflammation, and neuronal death that characterizes HIE. nih.govnih.gov The presence of such metabolites is an indicator of the profound metabolic disturbances occurring in this pathological state.

Interplay with Lipid Metabolism

The metabolism of fatty acids and cholesterol is intricately linked, with oxo-acids and other fatty acid derivatives potentially influencing cholesterol pathways. nih.gov The synthesis of both fatty acids and cholesterol is dependent on the availability of acetyl-CoA and is regulated by complex cellular signaling networks. youtube.com

Dietary saturated fatty acids have been shown to increase cholesterol biosynthesis. researchgate.net This effect is partly mediated by their influence on intracellular cholesterol concentrations, which in turn regulates the key enzymes involved in cholesterol synthesis. researchgate.net While the specific effects of this compound on cholesterol metabolism have not been detailed, as a fatty acid derivative, it is part of the broader pool of lipids that can influence these pathways.

Furthermore, cytochrome P450 enzymes, which are involved in the metabolism of many fatty acids, can also metabolize these compounds into various signaling molecules. wikipedia.org Some of these metabolites can have downstream effects on lipid metabolism and inflammation, highlighting the complex interplay between different lipid classes. wikipedia.org

Roles in Plant Defense and Communication

In the plant kingdom, oxo-acids are well-established as crucial signaling molecules in defense and communication. researchgate.netnih.gov They are a key component of the oxylipin pathway, which is activated in response to wounding and pathogen attack. researchgate.netnih.gov

One of the most well-studied oxo-acids in plants is 12-oxo-phytodienoic acid (OPDA), a precursor to the plant hormone jasmonic acid. researchgate.netnih.gov OPDA itself can trigger a unique set of defense genes, indicating it has signaling functions independent of its role as a precursor. researchgate.net These oxylipins are involved in inducing systemic resistance, where a localized infection leads to a state of heightened defense throughout the plant. nih.gov

Plants also use volatile organic compounds, including fatty acid derivatives, for communication. wikipedia.orgnih.gov These airborne signals can warn neighboring plants of an impending threat, allowing them to activate their defense mechanisms preemptively. wikipedia.orgnih.gov This form of communication underscores the sophisticated chemical ecology of plants, in which oxo-acids and related compounds play a central role. wikipedia.orgnih.gov

Metabolism and Biodegradation of 12 Methyl 8 Oxotridecanoic Acid in Biological Systems

In Vivo Metabolic Fate and Transformations

The in vivo metabolism of 12-methyl-8-oxotridecanoic acid is expected to proceed through a series of enzymatic reactions designed to break down the molecule for energy production or modify it for other cellular functions. The primary pathway for fatty acid catabolism is beta-oxidation, which occurs within the mitochondria. nih.gov However, the presence of both a ketone group and a methyl branch necessitates specific enzymatic steps before and during its entry into this central metabolic cycle.

Oxo-fatty acids, characterized by a ketone group on the acyl chain, are subject to various enzymatic transformations. The initial step in the metabolism of this compound would likely involve the enzymatic reduction of the C-8 keto group to a hydroxyl group. This transformation would be catalyzed by a keto-acyl reductase, a class of enzymes that utilize cofactors like NADPH or NADH to facilitate the reduction. This step is critical because the standard enzymes of the beta-oxidation pathway are specific for L-3-hydroxyacyl-CoA intermediates. youtube.com

Another potential biotransformation involves cytochrome P450 monooxygenases. nih.gov These enzymes can introduce hydroxyl groups at various positions on a fatty acid chain, a process known as omega-oxidation, which can provide an alternative or supplementary route to beta-oxidation, particularly for less common fatty acid structures. nih.gov In some biological systems, oxidases can further oxidize hydroxyacid intermediates to their corresponding ketoacids. nih.gov

Following the initial activation to its coenzyme A (CoA) derivative, 12-methyl-8-oxo-tridecanoyl-CoA, and the probable reduction of the C-8 keto group, the molecule would enter the mitochondrial beta-oxidation pathway. aocs.org This pathway systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. wikipedia.org

The beta-oxidation of this 14-carbon (tridecanoic acid is C13, plus the methyl group) branched-chain fatty acid would proceed as follows:

Activation: The fatty acid is converted to its acyl-CoA derivative in the cytoplasm.

Transport: The acyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle. aocs.org

Beta-Oxidation Cycles: The molecule would undergo several cycles of beta-oxidation. Each cycle consists of four core reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. jackwestin.com

The process is complicated by the methyl group at the C-12 position. As the chain is shortened, the methyl branch will interfere with the standard enzymatic machinery. The oxidation of branched-chain fatty acids often requires additional enzymes. asm.org For an iso-branched fatty acid like this one (methyl group on the penultimate carbon), the final thiolytic cleavage step would yield isovaleryl-CoA instead of acetyl-CoA. This isovaleryl-CoA is then further metabolized in a pathway common to the degradation of the branched-chain amino acid leucine (B10760876). nih.gov

The primary conjugate formed during fatty acid metabolism is the acyl-CoA ester. This activation, catalyzed by acyl-CoA synthetase, is a prerequisite for beta-oxidation, transport across the mitochondrial membrane (via carnitine conjugation), and other metabolic processes. aocs.org

The key metabolites generated from the beta-oxidation of this compound would be:

Acetyl-CoA: Produced from the initial cycles of beta-oxidation before the methyl branch is reached. Acetyl-CoA is a central metabolite that can enter the citric acid cycle to generate ATP. wikipedia.org

Isovaleryl-CoA: The end-product from the final beta-oxidation cycle due to the methyl branch. This molecule is dehydrogenated to 3-methylcrotonyl-CoA, which is then carboxylated to 3-methylglutaconyl-CoA, hydrated to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), and finally cleaved into acetyl-CoA and acetoacetate, a ketone body. youtube.com

NADH and FADH₂: These reduced coenzymes are produced in each cycle of beta-oxidation and are used by the electron transport chain to generate a significant amount of ATP. nih.gov

Microbial Degradation Pathways

Microorganisms, particularly bacteria, possess diverse metabolic capabilities and are adept at degrading complex organic molecules, including branched-chain and oxo-fatty acids, to use as carbon and energy sources. asm.org

Bacteria utilize pathways similar to the beta-oxidation found in eukaryotes to degrade fatty acids. wikipedia.org Gram-positive bacteria, in particular, commonly feature branched-chain fatty acids as components of their cell membranes. wikipedia.orgfrontiersin.org They possess the necessary enzymatic machinery not only to synthesize these molecules but also to catabolize them. asm.org

The degradation of this compound by bacteria would likely mirror the in vivo pathway, involving an initial reduction of the keto group followed by beta-oxidation. The metabolism of branched-chain amino acids and fatty acids is tightly linked in bacteria. frontiersin.org The breakdown of exogenous branched-chain fatty acids can provide precursors for the synthesis of new lipids or be funneled into central metabolism for energy. The resulting isovaleryl-CoA from the degradation of this compound would be catabolized through the leucine degradation pathway, which is well-conserved in many bacterial species. nih.gov

The microbial degradation of this compound would rely on a suite of specific catabolic enzymes. While enzymes specific to this compound have not been identified, the key enzymatic players can be inferred from known pathways.

Table 1: Potential Enzymes in the Microbial Degradation of this compound

| Enzyme Class | Specific Enzyme Example | Probable Function in Degradation Pathway | Citation |

| Reductase | Ketoacyl Reductase | Reduction of the C-8 keto group to a hydroxyl group, preparing the molecule for beta-oxidation. | youtube.com |

| Synthetase | Acyl-CoA Synthetase | Activation of the fatty acid by attaching Coenzyme A. | aocs.org |

| Dehydrogenase | Acyl-CoA Dehydrogenase | First step of each beta-oxidation cycle; creates a double bond. | aocs.org |

| Hydratase | Enoyl-CoA Hydratase | Second step of beta-oxidation; adds water across the double bond. | aocs.org |

| Dehydrogenase | L-3-hydroxyacyl-CoA Dehydrogenase | Third step of beta-oxidation; oxidizes the hydroxyl group to a ketone. | youtube.com |

| Thiolase | Beta-keto Thiolase | Final step of beta-oxidation; cleaves the chain to release acetyl-CoA. | nih.gov |

| Dehydrogenase Complex | Branched-chain α-keto acid dehydrogenase (BKDH) | Catalyzes the oxidative decarboxylation of branched-chain keto acids derived from the final degradation steps. | nih.govnih.gov |

| Isomerase/Mutase | Enoyl-CoA isomerase, Methylmalonyl-CoA mutase | May be required to handle unusual bond positions or rearrange the carbon skeleton resulting from the branch point. | wikipedia.orgyoutube.com |

Advanced Analytical Methodologies for 12 Methyl 8 Oxotridecanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 12-Methyl-8-oxotridecanoic acid and related metabolites from complex biological matrices. The choice of technique depends on the volatility of the analyte and the complexity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid and Methylketone Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acids and methyl ketones. For fatty acids like this compound, a derivatization step, typically methylation to form fatty acid methyl esters (FAMEs), is necessary to increase their volatility and improve chromatographic performance. The resulting FAME, methyl 12-methyltridecanoate, can be effectively separated and quantified. researchgate.netcaymanchem.com

GC-MS analysis provides detailed profiles of fatty acids and related compounds in a sample. phytojournal.comajchem-a.com The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique fragmentation pattern (mass spectrum) that acts as a chemical fingerprint for identification. researchgate.netjapsonline.com For instance, the EI-mass spectrum of methyl 12-methyltridecanoate, a derivative of the target compound, allows for its unambiguous identification when compared against spectral libraries or known standards. researchgate.netresearchgate.net This technique has been successfully applied to identify methyl esters of branched-chain fatty acids in various biological and environmental samples. ajchem-a.com

Table 1: Typical GC-MS Parameters for FAME Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 15m x 0.2mm ID x 1µm) | Separates individual FAMEs based on volatility and polarity. phytojournal.com |

| Oven Temperature Program | Initial temp 110°C, ramped to 280°C | Controls the elution of compounds from the GC column. phytojournal.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 ml/min) | Transports the sample through the column. phytojournal.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules to produce characteristic mass spectra for identification. phytojournal.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio (m/z). |

| Detector Scan Range | 30-450 m/z | Detects the range of mass fragments generated from the analytes. phytojournal.com |

Liquid Chromatography-Mass Spectrometry (LC-MS), including UPLC-QTOF/MS and FT-ICR MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing non-volatile and thermally labile compounds like oxo-fatty acids without the need for derivatization. Ultra-Performance Liquid Chromatography (UPLC) systems, when coupled with high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MS, offer superior resolution, sensitivity, and mass accuracy. nih.govnih.gov

A liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method has been developed for the determination of saturated oxo fatty acids (SOFAs) in biological samples like milk. nih.gov This approach allows for the direct measurement of the [M-H]⁻ ion of the target analyte, providing an accurate mass measurement that aids in formula determination. Furthermore, tandem MS (MS/MS) capabilities enable structural confirmation. nih.gov For metabolomics studies, direct infusion FT-ICR mass spectrometry provides high-resolution mass measurements, which is critical for the putative identification of metabolites in complex mixtures and for observing metabolic shifts in response to stimuli. nih.gov The high sensitivity and specificity of LC-MS/MS make it a powerful technique for quantifying low-abundance lipids and their metabolites. nih.gov

Two-Dimensional Gas Chromatography (GCxGC) for Isomer Separation

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. mdpi.com This technique is particularly valuable for resolving complex mixtures containing numerous isomers, such as those found in fatty acid profiles of biological samples. nih.gov In GCxGC, two columns with different stationary phase selectivities are coupled in series. The entire effluent from the first-dimension column is sequentially trapped, focused, and re-injected onto the second-dimension column for a rapid, secondary separation.

This process generates a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds and the clear differentiation of structural isomers that would otherwise overlap in a single-column separation. nih.govresearchgate.net The application of GCxGC has been demonstrated for the detailed profiling of fatty acid methyl esters in various oils, successfully separating isomers based on chain length, degree of unsaturation, and branching. nih.gov This enhanced resolution is critical for accurately quantifying specific isomers like this compound in the presence of other structurally similar fatty acids.

Mass Spectrometry for Structural Elucidation and Metabolomics

Mass spectrometry is not only a detection method but also a powerful tool for the structural elucidation of unknown compounds and for mapping metabolic networks.

Charge-Remote Fragmentations in MS/MS for Oxo-Position Localization

Tandem mass spectrometry (MS/MS) is crucial for determining the structure of fatty acids. One powerful technique, particularly for locating modifications along the alkyl chain, is charge-remote fragmentation (CRF). In CRF, the fragmentation of the alkyl chain is initiated at a site remote from the location of the charge, which is typically on a carboxylate group or a derivatized functionality. nih.govacs.org

This process is induced by high-energy collisional activation and generates a series of fragment ions that are indicative of the hydrocarbon chain's structure. acs.org Cleavages occur along the carbon-carbon backbone, and the presence of a functional group, such as the keto-group in this compound, will disrupt the regular pattern of fragmentation. This disruption allows for the precise localization of the oxo-group on the fatty acid chain. While CRF is classic for locating double bonds, the principles extend to identifying the position of other modifications like hydroxyl or oxo groups, providing definitive structural information that is often unattainable with other methods. nih.govresearchgate.net

Untargeted Metabolomics Approaches for Pathway Discovery

Untargeted metabolomics aims to measure as many small molecules as possible in a biological sample to identify novel biomarkers and elucidate metabolic pathways. nih.gov High-resolution mass spectrometry platforms, such as LC-MS systems using TOF or FT-ICR analyzers, are central to these discovery-oriented approaches. nih.gov

In a typical untargeted metabolomics workflow, samples are analyzed to generate a list of all detectable metabolic features, characterized by their accurate mass and retention time. By comparing samples from different biological states (e.g., healthy vs. disease), researchers can identify features that are significantly altered. For instance, an untargeted analysis of cord blood using FT-ICR mass spectrometry identified several putatively annotated metabolites, including oxo-fatty acids like 3-oxotetradecanoic acid, that were altered in specific disease states. nih.gov This approach could be applied to discover the metabolic pathways involving this compound, understand its biological origin, and identify its potential role as a biomarker.

Table 2: Summary of Advanced Mass Spectrometry Techniques

| Technique | Primary Application for this compound | Key Information Provided |

|---|---|---|

| UPLC-QTOF/MS | Quantification and identification of oxo-fatty acids. | High-resolution separation, accurate mass for formula determination, and MS/MS fragments for structural confirmation. nih.gov |

| FT-ICR MS | Untargeted metabolomics and pathway discovery. | Ultra-high mass resolution and accuracy for confident metabolite annotation in complex samples. nih.gov |

| GCxGC-TOF-MS | Separation of complex isomeric mixtures. | Enhanced separation of fatty acid isomers, providing more accurate profiling and quantification. mdpi.comnih.gov |

| MS/MS with Charge-Remote Fragmentation | Structural elucidation. | Localization of the oxo-functional group on the fatty acid backbone. acs.org |

Computational Tools for Structural Prediction (e.g., SIRIUS)

In the analysis of metabolites and other small molecules like this compound, obtaining high-resolution mass spectrometry data is often the first step. However, interpreting this data to confirm a molecular structure can be a significant bottleneck. Computational tools are indispensable for de novo identification of small molecules from fragmentation mass spectrometry data, especially when authentic standards are unavailable. wikipedia.org

SIRIUS is a powerful open-source software framework designed for this purpose. wikipedia.orguni-jena.de It excels in analyzing high-resolution tandem mass spectrometry (MS/MS) data to determine the molecular formula of an unknown compound and propose its structure. nih.gov For a molecule like this compound, SIRIUS would analyze the precursor ion's isotopic pattern in the MS1 spectrum and its fragmentation pattern in the MS/MS spectrum. wikipedia.orguni-jena.de By computing a hypothetical fragmentation tree, it annotates fragment peaks with molecular formulas, which helps in piecing together the structure of the parent molecule. uni-jena.de

The SIRIUS framework integrates several tools that collectively enhance the identification process. uni-jena.degithub.io ZODIAC improves molecular formula ranking, while CSI:FingerID (Compound Structure Identification:FingerID) searches molecular structure databases to identify the compound by matching its predicted molecular fingerprint. github.ioresearchgate.net Furthermore, CANOPUS can predict the chemical class of the compound even if it is not present in any database, which would be useful in classifying this compound as a methylated oxo-fatty acid. github.ioresearchgate.net

Table 1: Key Features of the SIRIUS Software Suite for Structural Prediction

| Tool | Primary Function | Relevance for this compound Research |

|---|---|---|

| SIRIUS | Determines molecular formula from isotope patterns (MS1) and fragmentation trees (MS/MS). wikipedia.orguni-jena.de | Provides high-confidence elemental composition (C14H26O3) and fragmentation data analysis. |

| ZODIAC | Improves molecular formula ranking by analyzing shared fragments across a dataset. github.io | Increases the probability of ranking the correct molecular formula for the target compound as the top hit. |

| CSI:FingerID | Identifies structures by searching molecular databases with a predicted molecular fingerprint. github.io | Matches the fragmentation fingerprint of the analyte against known structures to confirm the identity of this compound. |

| CANOPUS | Predicts the chemical class of a compound de novo without database searching. github.io | Classifies the compound based on its structural features, providing evidence it belongs to the oxo-fatty acid class. |

| COSMIC | Assigns a confidence score to CSI:FingerID structure identifications. researchgate.net | Quantifies the reliability of the proposed structure for this compound. |

Advanced Sample Preparation and Enrichment Techniques

The accurate quantification and analysis of this compound often require its extraction and concentration from complex biological or environmental matrices. Advanced sample preparation techniques are crucial for removing interfering substances and enriching the analyte to levels suitable for detection. Solvent-free microextraction techniques have become prominent due to their efficiency, reduced environmental impact, and compatibility with modern analytical instruments.

SPME and SBSE are widely used solventless sample preparation techniques based on the partitioning of analytes between a sample matrix and a stationary phase coated on a fiber (SPME) or a magnetic stir bar (SBSE). wikipedia.orgsigmaaldrich.com These methods combine sampling, isolation, and enrichment in a single step. sigmaaldrich.com

Solid Phase Microextraction (SPME) utilizes a fused silica fiber coated with a thin layer of a sorbent material. sigmaaldrich.com The fiber can be immersed directly into a liquid sample or exposed to the headspace above a liquid or solid sample to extract analytes. sigmaaldrich.com For fatty acids, various fiber coatings like Carbowax/divinylbenzene have been successfully used. nih.gov SPME is valued for its simplicity, speed, and low cost, making it a suitable technique for screening and determining medium-chain fatty acids. nih.gov

Stir Bar Sorptive Extraction (SBSE) employs a magnetic stir bar coated with a significantly larger volume of a sorptive polymer, most commonly polydimethylsiloxane (B3030410) (PDMS). sigmaaldrich.com This larger phase volume gives SBSE a much higher extraction capacity and sensitivity compared to SPME, making it ideal for ultra-trace analysis of organic compounds from aqueous matrices. sigmaaldrich.com The extraction is based on the partitioning coefficient of the analyte between the PDMS coating and the sample matrix, which for a nonpolar coating like PDMS correlates well with the analyte's octanol-water partition coefficient. sigmaaldrich.com

Table 2: Comparison of SPME and SBSE for Fatty Acid Analysis

| Feature | Solid Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) |

|---|---|---|

| Principle | Analyte partitions into a thin sorbent coating on a solid fiber. sigmaaldrich.com | Analyte partitions into a thick sorbent coating on a magnetic stir bar. sigmaaldrich.com |

| Sorbent Volume | Low (typically 0.5-1.5 µL) | High (typically 50-250 µL). sigmaaldrich.com |

| Sensitivity | Good; suitable for many applications. nih.gov | Very high; excellent for trace and ultra-trace analysis. sigmaaldrich.com |

| Common Phases | PDMS, Carboxen (CAR), Divinylbenzene (DVB), Polyacrylonitrile (PAN). nih.gov | Primarily Polydimethylsiloxane (PDMS). sigmaaldrich.com |

| Advantages | Operational simplicity, speed, low cost, wide range of commercial coatings. sigmaaldrich.comnih.gov | Higher recovery and sensitivity, robust and reusable. sigmaaldrich.com |

| Application for Fatty Acids | Effective for medium-chain fatty acids from various matrices like beer and wastewater. nih.govnih.gov | Well-suited for trace-level determination of fatty acids and other semi-volatile compounds in environmental and biological samples. sigmaaldrich.com |

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are primary techniques for analyzing fatty acids. However, the inherent properties of compounds like this compound—specifically the polar carboxylic acid group—can lead to poor chromatographic peak shape and low ionization efficiency, particularly in GC and positive-ion ESI-LC-MS. nih.govweber.hu

Derivatization is a chemical modification process used to convert the analyte into a product with improved analytical properties. weber.hu The main goals of derivatizing fatty acids are to:

Increase volatility and thermal stability for GC analysis.

Improve chromatographic behavior (e.g., peak shape, resolution).

Enhance ionization efficiency for MS detection, thereby increasing sensitivity. nih.govresearchgate.net

For GC-MS analysis, the most common strategy is alkylation , particularly methylation, to convert the carboxylic acid to its corresponding methyl ester (e.g., this compound methyl ester). weber.hu This is often achieved using reagents like BF₃-methanol or by on-column methylation with reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). nih.govweber.hu Another popular method is silylation , which replaces acidic protons with a trimethylsilyl (B98337) (TMS) group. weber.hu

For LC-MS analysis, derivatization aims to introduce a group that is easily ionizable in positive electrospray ionization (ESI) mode, as fatty acids are more readily detected in negative mode, which can have lower sensitivity and more interference. researchgate.netnih.gov Reagents are chosen to add a permanently charged group or a moiety with a high proton affinity. nih.gov

Table 3: Common Derivatization Strategies for Carboxylic Acids

| Strategy | Reagent Example | Purpose | Primary Analytical Technique |

|---|---|---|---|

| Alkylation (Esterification) | BF₃-Methanol, Tetramethylammonium hydroxide (TMAH) | Increases volatility and thermal stability by converting -COOH to -COOR. nih.govweber.hu | GC-MS |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Replaces active hydrogens with nonpolar TMS groups to increase volatility. weber.hu | GC-MS |

| Acylation | Ethyl Chloroformate (ECF) | Creates derivatives with good fragmentation patterns and chromatographic properties. nih.gov | GC-MS |

| Charge-Tagging | 2-picolylamine, 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) nih.gov | Introduces a readily ionizable nitrogen-containing group for enhanced positive-mode ESI-MS detection. nih.gov | LC-MS |

Derivatives and Structure Activity Relationship Sar Studies of 12 Methyl 8 Oxotridecanoic Acid

Synthesis and Investigation of Structural Analogs

The synthesis of structural analogs of 12-Methyl-8-oxotridecanoic acid is a key strategy to probe its biological activity. By systematically altering different parts of the molecule, researchers can identify the pharmacophore—the essential features required for its biological action—and optimize its properties.

Chain Length Variations and their Biological Effects

The length of the carboxylic acid chain is a critical determinant of the biological activity of fatty acids. While specific studies on varying the chain length of this compound are not extensively documented, general principles from broader fatty acid research suggest that such modifications would significantly impact its properties. For instance, the antimicrobial activity of fatty acids is known to be chain-length dependent. nih.gov Generally, medium-chain fatty acids (C6-C12) exhibit potent antimicrobial effects, with activity often decreasing as the chain length increases beyond a certain point.

| Chain Length Modification | Predicted Biological Effect | Rationale |

| Shortening the chain (e.g., to C10-C12) | Potential increase in antimicrobial potency against certain microbes. | Optimal hydrophobicity for membrane disruption is often found in medium-chain fatty acids. |

| Lengthening the chain (e.g., to C16-C18) | Potential decrease in antimicrobial activity. | Increased lipophilicity beyond an optimal point can lead to reduced bioavailability or self-aggregation. mdpi.com |

Modifications of the Oxo Group (e.g., reduction to hydroxyl)

The 8-oxo group is a key functional feature of this compound. Its reduction to a hydroxyl group, yielding 12-Methyl-8-hydroxytridecanoic acid, would fundamentally alter the molecule's electronic and steric properties. Hydroxy fatty acids are known to possess a range of biological activities, including antimicrobial and anti-inflammatory effects. usda.govresearchgate.net

The presence of a hydroxyl group can introduce new hydrogen bonding capabilities, potentially altering the molecule's interaction with biological targets such as enzymes or receptors. For example, studies on other fatty acids have shown that the position of the hydroxyl group is crucial for their antifungal activity. nih.gov The conversion of the ketone to a secondary alcohol would also create a new chiral center at the C-8 position, leading to the formation of stereoisomers with potentially different biological activities.

| Modification of the Oxo Group | Predicted Biological Effect | Rationale |

| Reduction to a hydroxyl group | Potential for altered or enhanced biological activity, including antimicrobial and anti-inflammatory effects. | Introduction of hydrogen bonding capabilities and a new chiral center. usda.gov |

Introduction of Chirality and Stereoisomeric Effects

This compound possesses a chiral center at the C-12 position due to the methyl branch. The reduction of the 8-oxo group to a hydroxyl group would introduce a second chiral center at C-8. The synthesis of stereoisomerically pure forms of these analogs is crucial for understanding the stereochemical requirements for biological activity.

While the stereoselective synthesis of this specific compound is not widely reported, biocatalytic methods, such as the use of transaminases or other enzymes, are powerful tools for the asymmetric synthesis of chiral molecules, including β-branched amino acids and keto acids. nih.gov The different spatial arrangements of the functional groups in each stereoisomer can lead to significant differences in their interaction with chiral biological macromolecules like enzymes and receptors, resulting in varying biological potencies.

Correlating Structural Features with Biological Functions

The systematic study of structural analogs allows for the development of structure-activity relationships (SAR), which correlate specific structural features with observed biological functions.

Influence of Functional Groups on Enzyme Interactions

The carboxylic acid and oxo groups of this compound are key to its potential interactions with enzymes. The carboxylic acid can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH, enabling ionic interactions. The oxo group can also participate in hydrogen bonding and may be a target for enzymatic reduction.

Keto-fatty acids have been shown to be inhibitors of various enzymes. For example, some keto acids can act as competitive inhibitors for enzymes involved in fatty acid metabolism. researchgate.net The specific positioning of the oxo group at C-8 in this compound suggests it could potentially interact with enzymes that recognize substrates with a carbonyl group at or near this position. For instance, some inhibitors of human fatty acid synthase, a key enzyme in cancer metabolism, target the β-ketoacyl reductase domain. nih.gov

Impact of Saturation and Branching on Antimicrobial Activity

The saturated nature of the carbon chain and the presence of the methyl branch at the C-12 position are significant for the antimicrobial potential of this compound. Saturated fatty acids are known to have antimicrobial properties, though their potency can be influenced by chain length. nih.gov

The methyl branch can affect the fluidity of bacterial cell membranes. Branched-chain fatty acids are important components of the cell membranes of some bacteria, such as Staphylococcus aureus. asm.orgnih.gov Introducing exogenous branched-chain fatty acids can perturb the membrane structure and function, leading to antimicrobial effects. The position of the branch is also important; for example, iso- and anteiso-branched fatty acids have different effects on membrane properties. The 12-methyl (iso-like) branching in this compound would likely influence its packing within the lipid bilayer of bacterial membranes, contributing to its antimicrobial action.

| Structural Feature | Influence on Antimicrobial Activity |

| Saturated Chain | Contributes to the overall hydrophobicity and ability to intercalate into bacterial membranes. |

| Methyl Branch (C-12) | Can disrupt the packing of the lipid bilayer, altering membrane fluidity and function. asm.org |

Rational Design of Novel Compounds Based on SAR Insights

The rational design of new chemical entities is a cornerstone of modern drug discovery, relying heavily on a deep understanding of the structure-activity relationships of a lead compound. This process involves the iterative modification of a molecule's chemical structure to enhance its biological activity, selectivity, and pharmacokinetic properties while minimizing undesirable side effects.

For a compound like this compound, a hypothetical rational design strategy would commence with the elucidation of its biological target and a thorough investigation of its binding mode. Insights gained from such studies would then guide the systematic chemical modification of its structure. Key areas for modification would likely include:

The Carboxylic Acid Head Group: Alterations to this group, such as esterification or amidation, could influence the compound's polarity, solubility, and ability to interact with biological targets.

The Alkyl Chain: The length and branching of the fatty acid chain are critical determinants of its lipophilicity and spatial arrangement. Modifications in this region could impact how the molecule fits into a binding pocket.

The Keto Group: The position and reactivity of the ketone at the C8 position would be a focal point for modification, as it could play a crucial role in target binding or metabolic stability.

The Terminal Iso-butyl Group: The branched methyl group at the terminus could be altered to probe the spatial requirements of the binding site.

Without established SAR data, any proposed modifications remain speculative. The generation of a focused library of analogs and their subsequent biological evaluation would be the necessary next step to build a meaningful SAR model for this compound, which could then inform further rational design efforts.

Research Applications and Future Directions for 12 Methyl 8 Oxotridecanoic Acid

A Versatile Building Block in Organic Synthesis and Material Science

The molecular structure of 12-Methyl-8-oxotridecanoic acid, characterized by a fourteen-carbon backbone, a ketone group at the eighth position, and a methyl branch at the twelfth carbon, makes it a valuable synthon, or building block, in organic chemistry. Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for a diverse range of chemical modifications. This versatility is a key reason for its commercial availability from suppliers of specialized chemical building blocks.

While specific applications in material science are still emerging, the long-chain aliphatic structure combined with a reactive ketone group suggests its potential use in the development of novel polymers and other materials. The carboxylic acid can be readily converted into esters, amides, or other functional groups, enabling its incorporation into polyester (B1180765) or polyamide chains. The ketone functionality offers a site for further reactions, such as aldol (B89426) condensations or the introduction of new side chains, which could be used to tailor the physical and chemical properties of the resulting materials.

A Precursor for the Development of Bioactive Molecules

The class of oxo-fatty acids, to which this compound belongs, is known to encompass a wide range of biologically active molecules. gerli.comescholarship.org These compounds are involved in various physiological processes and have been shown to possess therapeutic potential. nih.gov For instance, certain saturated oxo-fatty acids have been identified as a previously unrecognized class of endogenous bioactive lipids that can inhibit the growth of human cancer cells. acs.org

Given this context, this compound represents a promising starting point for the synthesis of new bioactive compounds. Its structure could be systematically modified to explore structure-activity relationships, potentially leading to the discovery of novel therapeutic agents. The branched-chain feature, in particular, may confer unique biological properties, as branched-chain fatty acids are known to have distinct metabolic fates and physiological functions compared to their straight-chain counterparts. nih.gov

Application in Metabolomics Research as a Marker or Standard

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies on the accurate identification and quantification of metabolites. The use of internal standards is crucial for quality control and data normalization in these complex analyses. Given its defined chemical structure and molecular weight, this compound has the potential to serve as an effective internal standard for the analysis of other long-chain fatty acids and related lipids by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Furthermore, as a naturally occurring, albeit less common, fatty acid, its presence and concentration in biological samples could be investigated as a potential biomarker for specific metabolic states or diseases. Branched-chain fatty acids are known to be associated with various health conditions, and their levels can be indicative of particular metabolic pathways. researchgate.net

Development of Enzyme Substrates and Inhibitors for Biological Studies

The ketone and carboxylic acid functionalities of this compound make it a candidate for the design of enzyme substrates and inhibitors. Many enzymes, particularly those involved in lipid metabolism, recognize and process molecules with similar structural features. By modifying the structure of this compound, for example, by introducing reporter groups or reactive moieties, it could be developed into a specific substrate to assay the activity of certain enzymes.

Conversely, it could serve as a scaffold for the development of enzyme inhibitors. The long alkyl chain could facilitate binding to the active site of lipid-metabolizing enzymes, and the ketone or carboxylic acid group could be modified to interact with key amino acid residues, leading to inhibition of enzyme activity. Such inhibitors would be valuable tools for studying the physiological roles of their target enzymes.

Emerging Roles in Inter-Organismal Interactions (e.g., plant-microbe)

Recent research has highlighted the importance of chemical signaling in the interactions between organisms. In the context of plant-microbe interactions, the composition of root exudates plays a critical role in shaping the microbial communities in the rhizosphere, the soil region directly influenced by root secretions. lbl.govnih.gov These exudates contain a complex mixture of compounds, including fatty acids, that can act as attractants, repellents, or nutrients for different microorganisms. imrpress.com

Branched-chain fatty acids have been identified in the root exudates of various plants, suggesting a role in these intricate communication networks. lbl.gov The specific structure of this compound could confer a selective advantage in attracting beneficial microbes or deterring pathogens. Further research into the presence and function of this compound in root exudates could provide valuable insights into the chemical ecology of plant-microbe interactions.

Computational Modeling and In Silico Predictions for Mechanism Elucidation

Computational chemistry and molecular modeling are powerful tools for predicting the properties and interactions of molecules, thereby guiding experimental research. In silico studies of this compound could be employed to predict its binding affinity to various protein targets, such as enzymes or receptors. This could help to identify potential biological activities and prioritize experimental testing.

Furthermore, computational models can be used to understand the conformational preferences of the molecule and how its structure influences its interactions with other molecules. This information is crucial for designing derivatives with enhanced or specific biological activities. While specific computational studies on this compound are not yet widely reported, the methodologies for such investigations are well-established for other fatty acids.

Future Research Avenues and Translational Potential in Basic Science

The research applications of this compound are still in their early stages, but the potential for future discoveries is significant. Key areas for future investigation include:

Synthesis of Novel Polymers: A systematic exploration of polymerization reactions using this compound as a monomer could lead to new materials with unique properties.

Drug Discovery: The synthesis and screening of a library of derivatives could uncover new bioactive molecules with therapeutic potential, particularly in areas like cancer and metabolic diseases. acs.orgnih.gov

Metabolomics and Biomarker Discovery: Comprehensive studies to quantify its presence in various biological systems could establish its role as a biomarker.

Chemical Ecology: Investigating its role as a signaling molecule in different ecosystems, beyond plant-microbe interactions, could reveal new ecological functions.

Biocatalysis: Exploring its use as a substrate for enzymatic transformations could lead to the development of novel biocatalytic processes for the synthesis of valuable chemicals.

The translational potential of research on this compound lies in its ability to contribute to the development of new technologies and a deeper understanding of fundamental biological processes. From advanced materials to novel therapeutics and a clearer picture of metabolic and ecological networks, this versatile molecule holds the key to a wide range of scientific advancements.

Q & A

Q. What statistical methods are appropriate for analyzing clustered data in metabolic studies involving this compound?

- Answer : For studies with nested observations (e.g., multiple assays per sample), use mixed-effects models to account for intra-cluster correlation. Software like R (lme4 package) or Python (statsmodels) can model fixed effects (e.g., dose-response) and random effects (e.g., batch variability). Validate assumptions with residual plots and likelihood ratio tests .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

- Answer : Apply Design of Experiments (DoE) principles:

- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading) via Plackett-Burman design.

- Response Surface Methodology (RSM) : Optimize using central composite design to maximize yield while minimizing byproducts.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring. Compare results with scaled-up protocols for similar branched acids .

Q. What strategies mitigate oxidation or degradation during long-term storage of this compound?

- Answer : Degradation is influenced by light, oxygen, and moisture. Mitigation includes:

- Inert Atmosphere Storage : Use argon-purged vials.

- Antioxidants : Add 0.01% BHT (butylated hydroxytoluene) to inhibit radical formation.

- Lyophilization : For aqueous solutions, freeze-dry and store at -80°C. Periodically validate stability via HPLC-UV (220 nm) and compare with freshly synthesized batches .

Q. How should researchers address conflicting bioactivity results in cell-based assays involving this compound?

- Answer : Contradictions may stem from cell line variability or assay conditions. Solutions include:

- Standardization : Use ATCC-validated cell lines and control for passage number.

- Dose-Response Curves : Perform 8-point dilutions (e.g., 0.1–100 µM) to establish EC consistency.

- Orthogonal Assays : Confirm results with complementary methods (e.g., Western blot for protein expression alongside viability assays). Reference reproducibility frameworks from Standards for Reporting Qualitative Research .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.